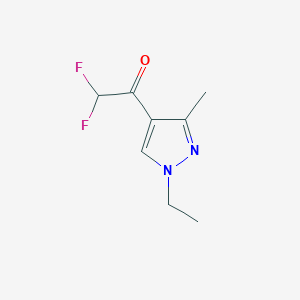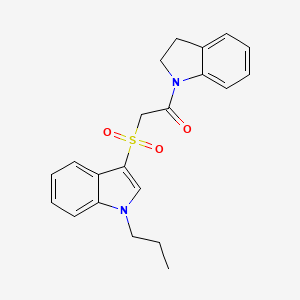![molecular formula C20H36ClNO2 B2695173 1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride CAS No. 1215368-28-7](/img/structure/B2695173.png)
1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride is a complex organic compound that features an adamantane moiety, a cyclohexyl group, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride typically involves multiple steps:
Formation of Adamantan-1-yloxy Intermediate: This step involves the reaction of adamantanol with a suitable halogenating agent to form adamantan-1-yloxy halide.
Amination: The adamantan-1-yloxy halide is then reacted with cyclohexylmethylamine under controlled conditions to form the desired amine intermediate.
Hydrochloride Formation: The final step involves the reaction of the amine intermediate with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug delivery systems.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the cyclohexyl group may enhance its stability and solubility. The propanol backbone allows for potential hydrogen bonding interactions, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Amantadine Hydrochloride: Shares the adamantane moiety but differs in its amine group.
Memantine Hydrochloride: Another adamantane derivative with different pharmacological properties.
Rimantadine Hydrochloride: Similar structure but with variations in the functional groups attached to the adamantane core.
Uniqueness: 1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride is unique due to its combination of an adamantane moiety, a cyclohexyl group, and a propanol backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
1-(1-adamantyloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c1-21(18-5-3-2-4-6-18)13-19(22)14-23-20-10-15-7-16(11-20)9-17(8-15)12-20;/h15-19,22H,2-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIZFVIRSVMVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC12CC3CC(C1)CC(C3)C2)O)C4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B2695101.png)
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695102.png)




![N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride](/img/structure/B2695110.png)


